molecular formula C17H25NO3 B12632622 Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate

Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate

Cat. No.: B12632622
M. Wt: 291.4 g/mol
InChI Key: IKZMOEKOIYJKKL-UHFFFAOYSA-N
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Description

tert-Butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate is a carbamate-protected amine derivative featuring a tert-butoxycarbonyl (Boc) group and a 4-(cyclopentyloxy)benzyl substituent. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the Boc group is widely used for amine protection due to its stability under basic and nucleophilic conditions . The cyclopentyloxy moiety introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological activity in downstream applications.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

tert-butyl N-[(4-cyclopentyloxyphenyl)methyl]carbamate

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(19)18-12-13-8-10-15(11-9-13)20-14-6-4-5-7-14/h8-11,14H,4-7,12H2,1-3H3,(H,18,19)

InChI Key

IKZMOEKOIYJKKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate typically involves the reaction of 4-(cyclopentyloxy)benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the carbamate group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines.

Scientific Research Applications

Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence various biochemical processes through its carbamate moiety .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The tert-butyl carbamate scaffold is highly modular, with variations in the aromatic or aliphatic substituents dictating physicochemical and biological properties. Key analogs include:

Table 1: Structural Comparison of Selected tert-Butyl Carbamate Derivatives
Compound Name Substituent(s) Molecular Weight Key Features Applications/Notes References
Target: tert-Butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate 4-(Cyclopentyloxy)benzyl ~299.39 High lipophilicity, steric bulk Intermediate in drug synthesis -
tert-Butyl (4-Bromo-3,5-dimethoxybenzyl)carbamate (41ζ) 4-Bromo-3,5-dimethoxybenzyl - Halogenated, electron-withdrawing Ligand synthesis for VHL E3 ligase
tert-Butyl (4-Chlorophenethyl)carbamate 4-Chlorophenethyl 255.74 Chlorine substituent, moderate polarity Lab chemical, non-hazardous
tert-Butyl N-{[4-(Pyrrolidin-3-yl)phenyl]methyl}carbamate 4-(Pyrrolidin-3-yl)benzyl 276.38 Heterocyclic amine, polar Potential CNS-targeting agents
tert-Butyl N-{[(4-Methanesulfonylphenyl)carbamoyl]methyl}carbamate Methanesulfonylphenylcarbamoyl - Sulfonamide group, polar Enzyme inhibition studies
Key Observations:

Polar substituents like pyrrolidin-3-yl () or sulfonamide () increase hydrophilicity, favoring solubility in polar solvents.

Synthetic Accessibility :

  • Yields for analogs vary significantly due to steric and electronic effects. For example, tert-butyl (2-fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42d) was synthesized in 36% yield, while tert-butyl (3-fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42h) achieved 77% yield, highlighting positional isomer effects .
  • The cyclopentyloxy group’s bulk may pose challenges in coupling reactions, requiring optimized conditions (e.g., elevated temperatures or catalysts).

Biological Activity :

  • Analogs with nitro or sulfonamide groups (e.g., ) exhibit HDAC or enzyme inhibitory activity, whereas the target compound’s cyclopentyloxy group may favor interactions with hydrophobic binding pockets in target proteins.
  • Brominated or chlorinated derivatives (e.g., 41ζ, ) are often intermediates for further functionalization via cross-coupling reactions.

Stability and Reactivity

  • Boc Group Stability : All analogs retain the Boc group’s stability under basic conditions but are cleavable under acidic conditions (e.g., HCl in dioxane). Electron-withdrawing substituents (e.g., nitro in ) may accelerate acid-catalyzed deprotection.
  • Cyclopentyloxy Stability : The ether linkage in the target compound is stable under neutral and basic conditions but may degrade under strong acids or oxidizing agents.

Biological Activity

Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate is a compound of interest due to its potential biological activities, particularly in relation to neuroprotective effects and enzyme inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C15H21NO3
  • Molecular Weight : 265.34 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from its molecular structure.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Enzyme Inhibition : Compounds in this class can act as inhibitors of acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds may enhance cholinergic signaling, potentially benefiting cognitive function in neurodegenerative conditions such as Alzheimer's disease .
  • Anti-inflammatory Properties : The compound may reduce inflammation associated with neurodegeneration by modulating cytokine levels, such as tumor necrosis factor-alpha (TNF-α) and interleukins .
  • Neuroprotection : In vitro studies suggest that this compound can protect astrocytes from oxidative stress induced by amyloid-beta peptide (Aβ), a hallmark of Alzheimer's disease. This protection is associated with improved cell viability and reduced oxidative damage markers like malondialdehyde (MDA) .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Mechanism Effectiveness Reference
AChE InhibitionCompetitive inhibitionIC50 = 15.4 nM
Neuroprotection in AstrocytesReduction of TNF-α and free radicals62.98% cell viability at 100 μM
Amyloid Aggregation InhibitionInhibition of Aβ aggregation85% inhibition at 100 μM
Oxidative Stress ReductionDecrease in MDA levelsStatistically significant decrease compared to control

Case Studies

  • In Vitro Studies on Astrocytes :
    • A study demonstrated that treatment with this compound significantly improved the viability of astrocytes exposed to Aβ1-42, suggesting a protective effect against neurotoxicity .
  • Animal Models :
    • In scopolamine-induced models mimicking Alzheimer's pathology, the compound showed a moderate effect on reducing Aβ deposition compared to control groups, although it was less effective than established treatments like galantamine .

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